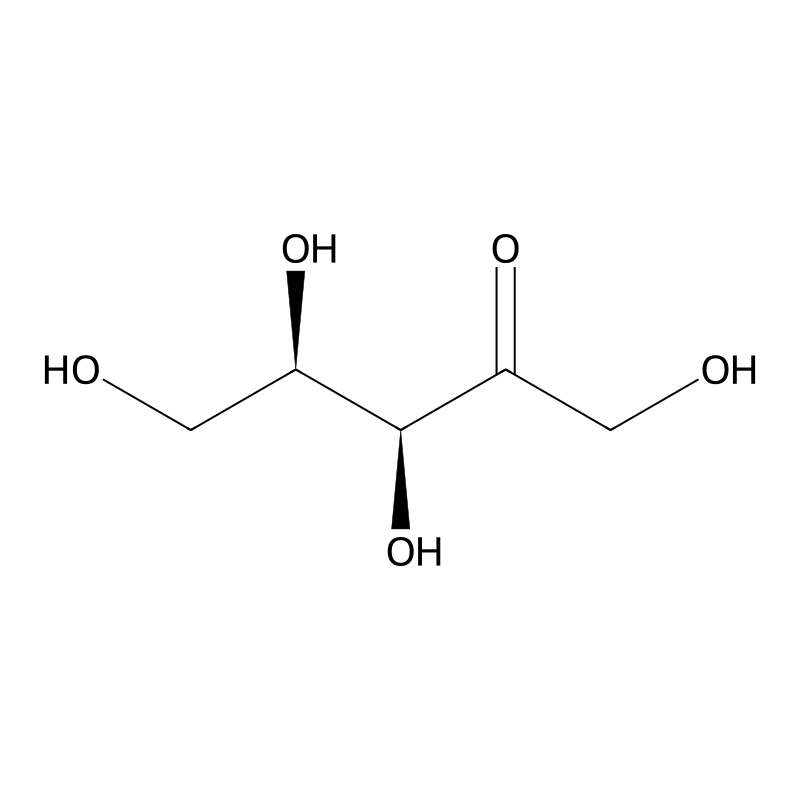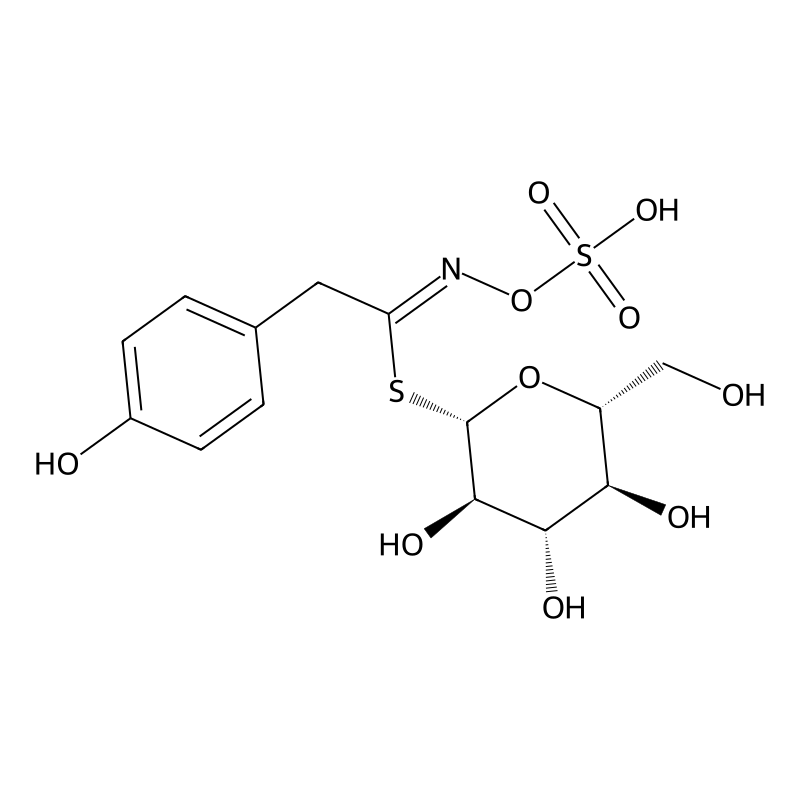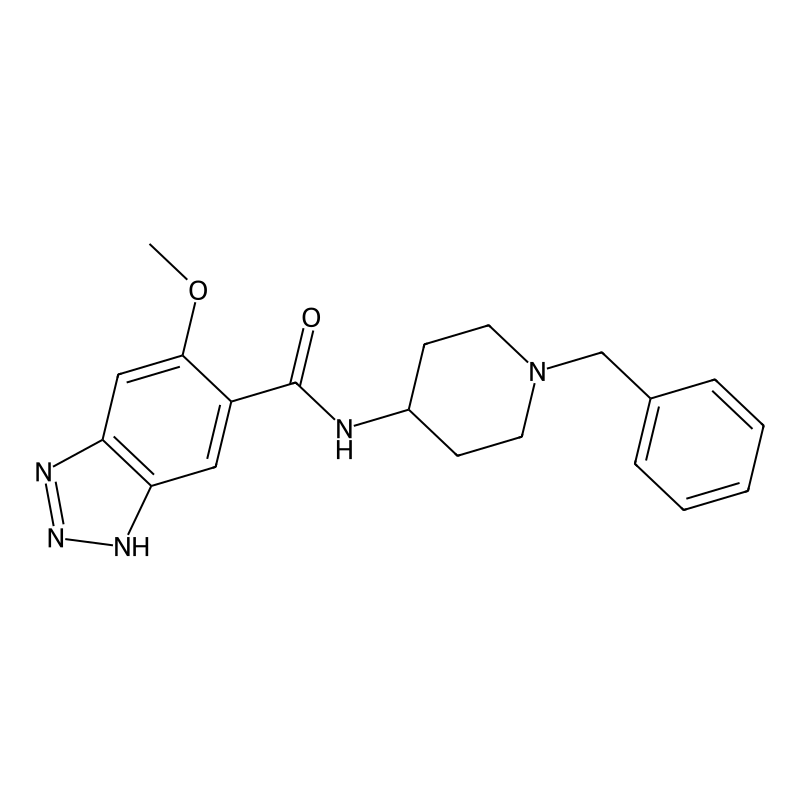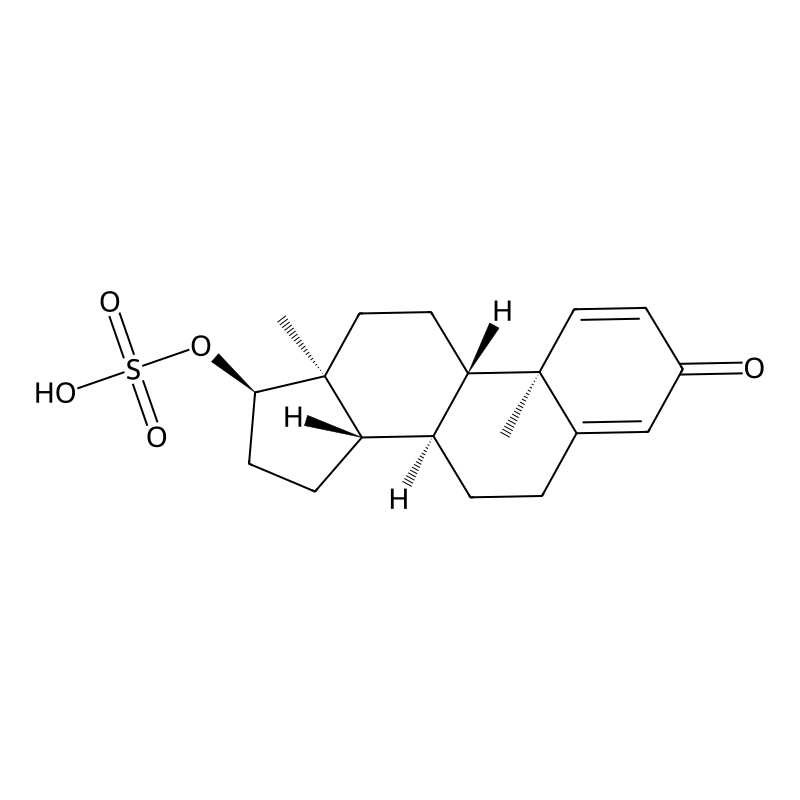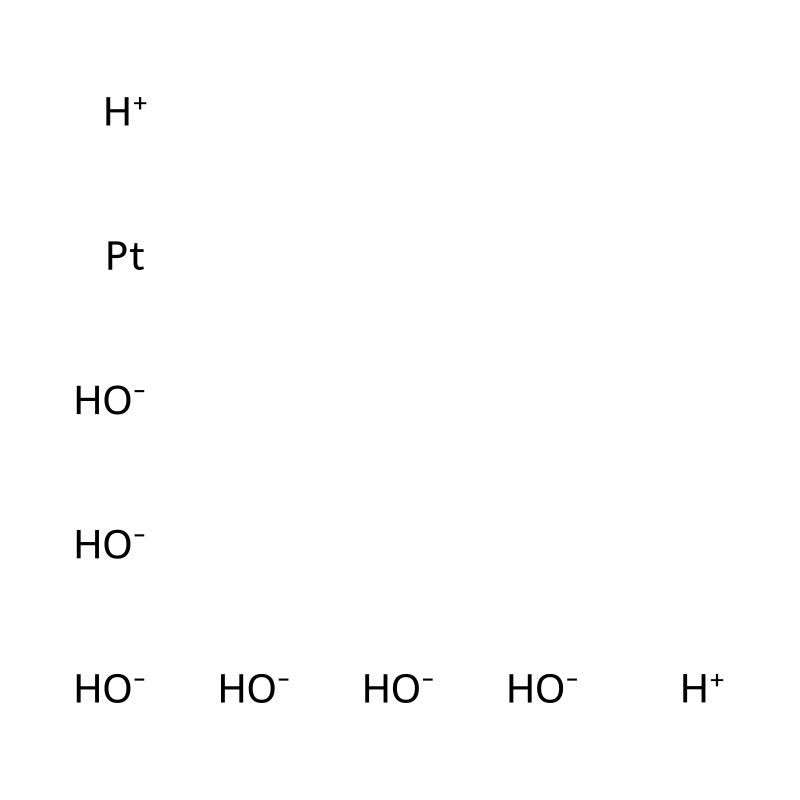6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one
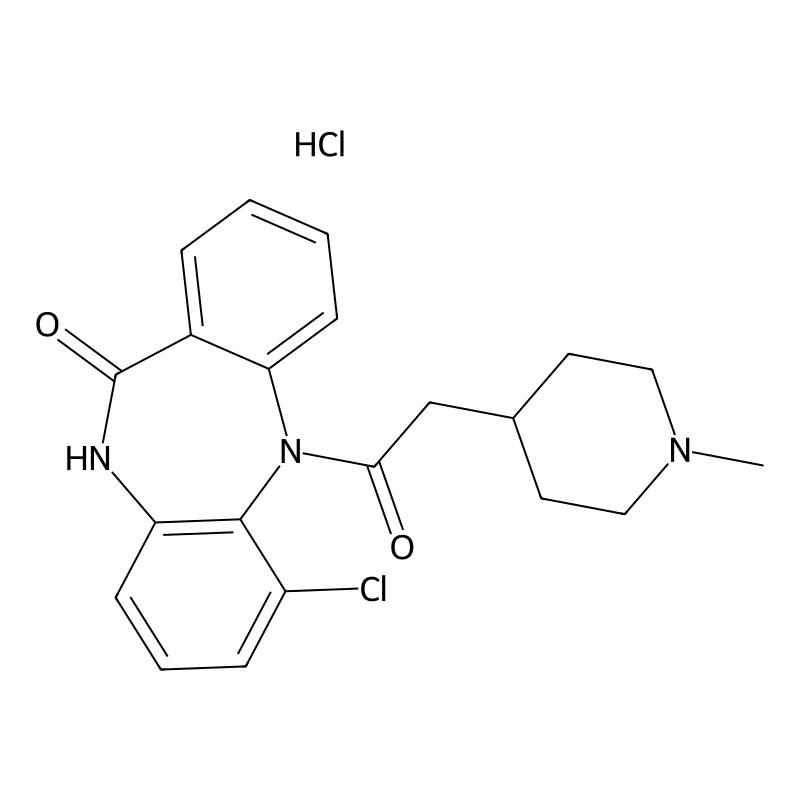
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one is a complex organic compound with the molecular formula C21H23ClN3O2. It features a dibenzo diazepine core structure, which is characterized by two fused benzene rings and a diazepine ring. The presence of a chloro group and a piperidylacetyl side chain contributes to its unique chemical properties and potential biological activities. This compound is often studied in the context of pharmacology due to its interactions with various neurotransmitter systems.
The chemical reactivity of 6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one can include:
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions under appropriate conditions.
- Reduction Reactions: The carbonyl group in the acetyl moiety may participate in reduction reactions, potentially yielding alcohol derivatives.
- Dehydrochlorination: Under certain conditions, the compound may lose hydrochloric acid, leading to the formation of double bonds or other derivatives.
This compound has shown significant biological activity, particularly in the realm of neuropharmacology. Studies indicate that it may act as a:
- Serotonin Receptor Modulator: Influencing serotonin pathways, which are crucial for mood regulation.
- Dopamine Receptor Antagonist: Potentially impacting dopamine-related disorders.
- Anxiolytic Agent: Exhibiting properties that could help alleviate anxiety symptoms.
Research has indicated competitive and allosteric interactions with various neurotransmitter receptors, suggesting its potential utility in treating psychiatric disorders .
The synthesis of 6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one typically involves several steps:
- Formation of Dibenzo Diazepine Core: Starting from appropriate precursors, the dibenzo diazepine structure is formed through cyclization reactions.
- Chlorination: Introduction of the chloro group can be achieved through electrophilic aromatic substitution.
- Acetylation: The final step involves attaching the piperidylacetyl group via acylation reactions.
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one has potential applications in:
- Pharmaceutical Development: As a candidate for new anxiolytic or antipsychotic medications.
- Research Tools: In studies investigating neurotransmitter receptor interactions and mechanisms of action in neuropharmacology.
Interaction studies have highlighted the compound's ability to modulate receptor activity:
- Serotonin Receptors: Competitive binding studies suggest it may interact with serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptors: Allosteric modulation has been observed, indicating potential effects on dopamine transmission.
These interactions are crucial for understanding its therapeutic potential and side effect profile.
Several compounds share structural similarities with 6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one | Similar dibenzo diazepine core; different chlorine position | Potential anxiolytic |
| 5,10-Dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one | Lacks chloro and piperidyl groups | Less potent in receptor modulation |
| 7-Chloro derivatives | Similar core but altered halogen placement | Varying effects on neurotransmitter systems |
The uniqueness of 6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one lies in its specific receptor interaction profile and potential therapeutic applications that differentiate it from these similar compounds.
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Other CAS
Dates
2: Ellis J, Seidenberg M. Competitive and allosteric interactions of 6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)acetyl]-11H-di benzo[b,e][1, 4]diazepine-11-one hydrochloride (UH-AH 37) at muscarinic receptors, via distinct epitopes. Biochem Pharmacol. 1999 Jan 15;57(2):181-6. PubMed PMID: 9890566.
3: Gillberg PG, Sundquist S, Nilvebrant L. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. Eur J Pharmacol. 1998 May 22;349(2-3):285-92. PubMed PMID: 9671109.
4: Herremans AH, Hijzen TH, Olivier B. Effects of cholinergic drug infusions into the dorsal part of the medial prefrontal cortex on delayed conditional discrimination performance in the rat. Behav Brain Res. 1997 Mar;84(1-2):291-9. PubMed PMID: 9079794.
5: Drinkenburg WH, Sondag HN, Coenders CJ, Andrews JS, Vossen JM. Effects of selective antagonism or depletion of the cholinergic system on visual discrimination performance in rats. Behav Pharmacol. 1995 Nov;6(7):695-702. PubMed PMID: 11224372.
6: Alberts P. Classification of the presynaptic muscarinic receptor subtype that regulates 3H-acetylcholine secretion in the guinea pig urinary bladder in vitro. J Pharmacol Exp Ther. 1995 Jul;274(1):458-68. PubMed PMID: 7616431.
7: Andrews JS, Jansen JH, Linders S, Princen A. Effects of disrupting the cholinergic system on short-term spatial memory in rats. Psychopharmacology (Berl). 1994 Aug;115(4):485-94. PubMed PMID: 7871093.
8: Roffel AF, Hamstra JJ, Elzinga CR, Zaagsma J. Selectivity profile of some recent muscarinic antagonists in bovine and guinea-pig trachea and heart. Arch Int Pharmacodyn Ther. 1994 Jul-Aug;328(1):82-98. PubMed PMID: 7893193.
9: Eltze M, Galvan M. Involvement of muscarinic M2 and M3, but not of M1 and M4 receptors in vagally stimulated contractions of rabbit bronchus/trachea. Pulm Pharmacol. 1994 Apr;7(2):109-20. PubMed PMID: 8081071.
10: Doods HN, Entzeroth M, Ziegler H, Mayer N, Holzer P. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle. Eur J Pharmacol. 1994 Mar 3;253(3):275-81. PubMed PMID: 8200421.
11: Bognar IT, Altes U, Beinhauer C, Kessler I, Fuder H. A muscarinic receptor different from the M1, M2, M3 and M4 subtypes mediates the contraction of the rabbit iris sphincter. Naunyn Schmiedebergs Arch Pharmacol. 1992 Jun;345(6):611-8. PubMed PMID: 1635586.
12: Wess J, Gdula D, Brann MR. Structural basis of the subtype selectivity of muscarinic antagonists: a study with chimeric m2/m5 muscarinic receptors. Mol Pharmacol. 1992 Feb;41(2):369-74. PubMed PMID: 1538713.
13: Post MJ, Te Biesebeek JD, Doods HN, Wemer J, Van Rooji HH, Porsius AJ. Functional characterization of the muscarinic receptor in rat lungs. Eur J Pharmacol. 1991 Sep 4;202(1):67-72. PubMed PMID: 1723953.
14: Kilbinger H, Schneider R, Siefken H, Wolf D, D'Agostino G. Characterization of prejunctional muscarinic autoreceptors in the guinea-pig trachea. Br J Pharmacol. 1991 Jul;103(3):1757-63. PubMed PMID: 1933138; PubMed Central PMCID: PMC1907820.
15: Wess J, Lambrecht G, Mutschler E, Brann MR, Dörje F. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations. Br J Pharmacol. 1991 Jan;102(1):246-50. PubMed PMID: 2043926; PubMed Central PMCID: PMC1917874.
16: Eberlein WG, Engel W, Mihm G, Rudolf K, Wetzel B, Entzeroth M, Mayer N, Doods HN. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Trends Pharmacol Sci. 1989 Dec;Suppl:50-4. Review. PubMed PMID: 2694523.
17: Doods HN, Mayer N. UH-AH 37, an ileal-selective muscarinic antagonist that does not discriminate between M2 and M3 binding sites. Eur J Pharmacol. 1989 Feb 28;161(2-3):215-8. PubMed PMID: 2721554.

